methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate
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Overview
Description
Methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple functional groups, including an ester, a chlorophenyl group, and a tricyclic system with oxygen, sulfur, and nitrogen atoms. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature . This reaction forms the tricyclic core of the compound through tandem C–N and C–O bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign and transition-metal-free catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate
- 10-(4-Chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
Methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H19ClN2O5S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate |
InChI |
InChI=1S/C20H19ClN2O5S/c1-20(2)8-13-14(10-28-20)29-18-16(13)17(25)23(12-6-4-11(21)5-7-12)19(26)22(18)9-15(24)27-3/h4-7H,8-10H2,1-3H3 |
InChI Key |
BBRGJGSFIBRWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)OC)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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